3-(2-Hydroxy-2-methylpropyl)piperidin-2-one
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Overview
Description
3-(2-Hydroxy-2-methylpropyl)piperidin-2-one is a chemical compound with the molecular formula C9H17NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-2-methylpropyl)piperidin-2-one can be achieved through several methods. One common approach involves the alkylation of piperidin-2-one with 2-hydroxy-2-methylpropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the piperidin-2-one, followed by the addition of the alkyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-2-methylpropyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the piperidin-2-one ring can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted piperidin-2-one derivatives.
Scientific Research Applications
3-(2-Hydroxy-2-methylpropyl)piperidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-2-methylpropyl)piperidin-2-one involves its interaction with specific molecular targets. The hydroxyl group and the piperidin-2-one ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring with one nitrogen atom.
Piperidin-2-one: The parent compound without the 2-hydroxy-2-methylpropyl group.
3-(3-Hydroxy-2-methylpropyl)piperidin-2-one: A similar compound with a different substitution pattern.
Uniqueness
3-(2-Hydroxy-2-methylpropyl)piperidin-2-one is unique due to the presence of the 2-hydroxy-2-methylpropyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it valuable for various applications .
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-(2-hydroxy-2-methylpropyl)piperidin-2-one |
InChI |
InChI=1S/C9H17NO2/c1-9(2,12)6-7-4-3-5-10-8(7)11/h7,12H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
GQEIHZXLNRKXIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCCNC1=O)O |
Origin of Product |
United States |
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